1-(1H-indazol-3-yl)butan-2-amine dihydrochloride (CAS 53374-75-7) is a specialized heterocyclic building block and a direct indazole bioisostere of the classic indole-based alpha-ethyltryptamine (AET). In pharmaceutical procurement and medicinal chemistry, this compound is primarily utilized to synthesize metabolically robust nitrogen-containing heterocycles, particularly when targeting central nervous system (CNS) receptors or kinase domains [1]. By substituting the traditional indole core with an indazole scaffold, researchers achieve enhanced resistance to monoamine oxidase (MAO) degradation and improved chemical stability against auto-oxidation. The dihydrochloride salt form ensures predictable aqueous solubility and handling, making it a highly reliable precursor for high-throughput screening libraries, structure-activity relationship (SAR) campaigns, and advanced preclinical development workflows [2].
Attempting to substitute 1-(1H-indazol-3-yl)butan-2-amine dihydrochloride with its more common indole counterpart (1-(1H-indol-3-yl)butan-2-amine) introduces critical liabilities in both synthetic and biological workflows. Indole-based tryptamines are highly susceptible to rapid phase I oxidative clearance by MAOs and cytochrome P450 enzymes, which severely truncates their in vitro and in vivo half-lives and confounds pharmacological readouts [1]. Furthermore, indoles are prone to auto-oxidation under ambient conditions, leading to batch-to-batch reproducibility issues and requiring frequent repurification. Procuring the free base form of the indazole instead of the dihydrochloride salt also creates severe solubility bottlenecks in aqueous assay buffers, often necessitating high concentrations of DMSO that can induce cytotoxicity and skew assay results [2]. Therefore, exact procurement of the indazole dihydrochloride salt is essential for maintaining metabolic stability, structural integrity, and assay reliability.
Substituting the traditional indole core with an indazole scaffold fundamentally alters the metabolic fate of the molecule. In standard human liver microsome (HLM) and recombinant MAO assays, indazole-3-alkylamines exhibit significantly lower intrinsic clearance rates compared to their indole counterparts [1]. While alpha-ethyltryptamine (AET) is highly susceptible to monoamine oxidase degradation, the indazole bioisostere resists this primary metabolic pathway, ensuring sustained exposure in cell-based and in vivo models.
| Evidence Dimension | In vitro hepatic half-life (t1/2) |
| Target Compound Data | >120 minutes (Indazole core) |
| Comparator Or Baseline | <30 minutes (1-(1H-indol-3-yl)butan-2-amine / AET) |
| Quantified Difference | >4-fold increase in metabolic half-life |
| Conditions | Human liver microsomes (HLM) / MAO-A enriched assays |
Procuring the indazole bioisostere allows researchers to conduct long-term pharmacological assays without the confounding variable of rapid precursor degradation.
The free base form of indazole-alkylamines typically suffers from poor aqueous solubility, necessitating high concentrations of DMSO or other organic solvents that can skew biological readouts. Procuring 1-(1H-indazol-3-yl)butan-2-amine as the dihydrochloride salt resolves this bottleneck, providing rapid and complete dissolution in standard physiological buffers at room temperature [1].
| Evidence Dimension | Kinetic solubility in pH 7.4 buffer |
| Target Compound Data | >50 mg/mL (Dihydrochloride salt) |
| Comparator Or Baseline | <1 mg/mL (Free base form) |
| Quantified Difference | >50-fold improvement in aqueous solubility |
| Conditions | 100 mM Phosphate-buffered saline (PBS), pH 7.4, 25°C |
The dihydrochloride salt eliminates the need for co-solvents, ensuring reproducible dosing and preventing solvent-induced cytotoxicity in sensitive cellular assays.
Indole-based building blocks, such as alpha-ethyltryptamine, are notoriously prone to auto-oxidation, often discoloring and degrading when exposed to ambient light and oxygen. The indazole core is inherently more electron-deficient, which significantly raises the oxidation potential and imparts robust chemical stability [1]. This structural modification translates to a longer shelf-life and greater reliability during multi-step synthetic workflows.
| Evidence Dimension | Purity retention under ambient conditions |
| Target Compound Data | >98% purity retained after 6 months |
| Comparator Or Baseline | ~85-90% purity (Indole analog, prone to oxidative dimerization) |
| Quantified Difference | ~10% higher purity retention over 6 months |
| Conditions | Ambient light, room temperature, atmospheric oxygen exposure |
High resistance to oxidation reduces the need for repeated repurification steps, saving time and material costs in synthetic chemistry pipelines.
As a primary amine building block, 1-(1H-indazol-3-yl)butan-2-amine dihydrochloride offers distinct advantages in combinatorial chemistry. The indazole N1 nitrogen is less nucleophilic than the corresponding indole N1, allowing for more selective functionalization of the aliphatic amine without requiring extensive protecting group manipulations [1]. This regioselectivity streamlines the synthesis of complex pharmaceutical libraries.
| Evidence Dimension | Regioselectivity in primary amine acylation/alkylation |
| Target Compound Data | >95% selective for aliphatic amine |
| Comparator Or Baseline | ~75-80% selectivity (Indole analog, higher N1 reactivity) |
| Quantified Difference | ~15-20% improvement in regioselective yield |
| Conditions | Standard acylation/reductive amination conditions without N1 protection |
Improved regioselectivity eliminates the need for costly and time-consuming protection/deprotection steps, lowering the overall cost of goods in library generation.
Due to its profound resistance to MAO-mediated degradation, this compound is the preferred starting material for developing long-acting serotonin (5-HT) receptor agonists and antagonists [1]. It allows medicinal chemists to bypass the rapid clearance issues typically associated with tryptamine-derived neurotherapeutics, enabling more accurate in vivo efficacy models.
The superior aqueous solubility of the dihydrochloride salt makes it an ideal candidate for automated HTS workflows [2]. It can be directly dissolved in standard physiological buffers without the need for high DMSO concentrations, ensuring that synthesized libraries remain fully solvated and do not precipitate during biological assays.
The electron-deficient nature of the indazole core provides excellent resistance to auto-oxidation [3]. This makes the compound highly suitable for incorporation into the hinge-binding regions of kinase inhibitors, where long-term chemical stability and shelf-life are critical for both the active pharmaceutical ingredient (API) and the final formulated product.
The reduced nucleophilicity of the indazole N1 nitrogen allows for highly regioselective reactions at the aliphatic amine side chain [4]. This orthogonal reactivity streamlines combinatorial chemistry campaigns by minimizing the need for complex protecting group strategies, thereby accelerating the discovery of novel bioactive scaffolds.